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Compound of Interest

Compound Name: Decyltrimethylammonium

CAS No.: 15053-09-5

Cat. No.: B084703 Get Quote

The Decyltrimethylammonium (C10-TAB) Artificial
Chaperone System[1]
Executive Summary
The recovery of bioactive proteins from bacterial inclusion bodies (IBs) is a bottleneck in

biopharmaceutical development. Traditional chaotropic denaturation (8M Urea/6M Guanidine

HCl) often leads to low refolding yields due to rapid aggregation upon dilutional refolding.

This guide details an alternative, high-efficiency protocol using Decyltrimethylammonium
Bromide (C10-TAB). Unlike anionic SDS, which binds tightly and denatures irreversibly, C10-

TAB is a cationic surfactant with a moderate carbon chain length. This property allows it to

solubilize hydrophobic aggregates while remaining "strippable" by

-cyclodextrins, mimicking the GroEL/GroES chaperonin system. This method is particularly
effective for cationic proteins or those prone to severe aggregation during standard refolding.

Scientific Principles & Mechanism
2.1 Why Decyltrimethylammonium (C10)?
The choice of surfactant chain length is critical.

C16 (Cetyl - CTAB): Low Critical Micelle Concentration (CMC ~1 mM). Binds too tightly;

difficult to remove.
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C12 (Dodecyl - DTAB): Moderate CMC (~15 mM). Effective, but can still be "sticky."

C10 (Decyl - DeTAB): High CMC (~65 mM). The "Goldilocks" surfactant. It provides sufficient

hydrophobicity to disrupt IB aggregates but has a high enough solubility monomer

equilibrium to be easily stripped or dialyzed.

2.2 The Artificial Chaperone Mechanism
This protocol utilizes the "Artificial Chaperone" concept pioneered by Rozema and Gellman.[1]

[2]

Capture (Solubilization): The surfactant (C10-TAB) binds to the unfolded protein via

hydrophobic interactions, preventing protein-protein aggregation. The protein is expanded

but not fully random-coiled.

Stripping (Refolding): A cyclodextrin (specifically

-Cyclodextrin) is added.[1] The cyclodextrin has a hydrophobic cavity that binds the
surfactant tail with higher affinity than the protein does.

Release: As the surfactant is stripped into the cyclodextrin cavity, the protein is released in a

controlled manner, allowing native intramolecular contacts to form before intermolecular

aggregation can occur.
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Figure 1: Mechanism of Artificial Chaperone-Assisted Refolding. The surfactant acts as a

'holdase' preventing aggregation, while cyclodextrin acts as a 'release factor'.[3][4]
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Feature Urea / GdnHCl SDS (Anionic) C10-TAB (Cationic)

Mechanism
Disrupts H-bonds;

Random coil

Binds hydrophobic

core; imparts negative

charge

Binds hydrophobic

core; imparts positive

charge

Denaturation Complete (Linear)
Strong (often

irreversible)
Mild to Moderate

Removal Dialysis (slow)
Ion pair / Precipitation

(difficult)

Cyclodextrin Stripping

or Dialysis

Refolding Yield
Low (Aggregation

prone)
Very Low

High (via controlled

release)

CMC N/A ~8 mM ~65 mM

Detailed Protocol
Phase 1: Isolation and Washing of Inclusion Bodies
Objective: Remove cytosolic contaminants and membrane fragments.[5] High purity IBs

(>90%) significantly improve refolding yields.

Reagents:

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.

Wash Buffer: Lysis Buffer + 1% Triton X-100 (removes membranes).

Final Rinse Buffer: 50 mM Tris-HCl (pH 8.0) (removes Triton).

Steps:

Lysis: Resuspend E. coli pellet (1g wet weight) in 10 mL Lysis Buffer. Add Lysozyme (0.2

mg/mL) and incubate for 30 min on ice. Disintegrate via sonication (6 x 30s pulses).

Centrifugation: Spin at 12,000 x g for 20 min at 4°C. Discard supernatant.
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Triton Wash: Resuspend pellet in Wash Buffer. Homogenize thoroughly. Spin at 12,000 x g

for 15 min.

Final Rinse: Resuspend pellet in Final Rinse Buffer (NO detergent). This step is critical to

remove Triton X-100, which interferes with the C10-TAB interaction. Spin and discard

supernatant.

Phase 2: Solubilization with C10-TAB
Objective: Solubilize the protein aggregates into monomeric surfactant-protein complexes.

Reagents:

Solubilization Buffer: 100 mM Tris-HCl (pH 8.0), 0.2 M Decyltrimethylammonium Bromide

(C10-TAB), 20 mM DTT (if disulfides are present).

Note: 0.2 M is approx 3x the CMC of C10-TAB, ensuring sufficient micelles to solubilize

high protein loads.

Steps:

Add Solubilization Buffer to the washed IB pellet (approx. 20 mL per gram of original pellet).

Vortex and incubate at Room Temperature (RT) for 60 minutes.

Expert Tip: Unlike Urea, C10-TAB solubilization often works better at RT than 4°C due to

surfactant solubility dynamics.

Centrifuge at 20,000 x g for 30 min to remove any non-solubilized debris.

Collect the supernatant. This contains the unfolded protein-surfactant complex. Adjust

protein concentration to ~1 mg/mL using Solubilization Buffer.

Phase 3: Refolding via Cyclodextrin Stripping
Objective: Remove C10-TAB to initiate folding.

Reagents:
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Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM L-Arginine (optional aggregation

suppressor), Oxidized/Reduced Glutathione (1:10 ratio, if disulfides required).

Stripping Agent: 100 mM

-Cyclodextrin (dissolved in warm water, then cooled).

Steps:

Dilution: Dilute the solubilized protein 1:10 into the Refolding Buffer containing the

-Cyclodextrin.

Stoichiometry: You need a molar excess of Cyclodextrin over surfactant. Since we used

0.2 M C10-TAB, a 1:1 dilution would require massive amounts of CD. Therefore, a high

dilution factor (1:10 or 1:20) is preferred to lower the C10-TAB concentration below its

CMC, while the CD scavenges the remaining monomers.

Incubation: Incubate at 4°C or RT for 2–16 hours.

Dialysis (Polishing): Dialyze the refolded mixture against 20 mM Tris-HCl to remove the

Cyclodextrin-Surfactant complexes and excess Arginine.

Workflow Visualization
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Figure 2: Operational workflow for C10-TAB solubilization and refolding.

Troubleshooting & Optimization
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Observation Root Cause Corrective Action

Incomplete Solubilization C10-TAB concentration < CMC

Ensure C10-TAB is at least

100 mM (0.1 M). The CMC is

high (~65 mM).

Precipitation on CD Addition Stripping is too fast

Add Cyclodextrin in steps or

use a lower ratio initially to

slow down refolding.

Low Bioactivity Disulfide scrambling

Optimize Redox shuffling

system (GSH/GSSG) ratios

during the CD addition step.

Viscous Solubilizate DNA contamination

Add DNase I during the initial

lysis step. Cationic surfactants

can precipitate DNA.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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